methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate
描述
Methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was discovered by Cylene Pharmaceuticals and is currently being studied for its potential use in cancer treatment.
作用机制
Methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate works by binding to a specific site on RNA polymerase I, inhibiting its activity. This leads to a decrease in ribosomal RNA synthesis, which is necessary for cancer cell growth and proliferation. methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate has also been shown to induce DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models. However, methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
实验室实验的优点和局限性
One advantage of methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate is its selectivity for RNA polymerase I inhibition, which makes it a potentially safer and more effective cancer treatment compared to traditional chemotherapy drugs. However, methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate has not yet been extensively studied in vivo, and its long-term effects on healthy cells and tissues are still unknown.
未来方向
There are several potential future directions for research on methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate. One area of interest is in combination therapy with other cancer drugs, which may enhance its effectiveness. Another potential direction is in the development of methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate analogs with improved pharmacokinetic properties. Additionally, further studies are needed to determine the safety and efficacy of methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate in human clinical trials.
科学研究应用
Methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many cancer cells. This makes it a promising candidate for cancer treatment. In preclinical studies, methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate has been shown to be effective against a variety of cancer cell lines, including breast, lung, and ovarian cancers.
属性
IUPAC Name |
methyl 2-(N-(2-cyclohexylacetyl)-2,6-diethylanilino)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO3/c1-5-18-13-10-14-19(6-2)21(18)23(16(3)22(25)26-4)20(24)15-17-11-8-7-9-12-17/h10,13-14,16-17H,5-9,11-12,15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIDDYLJJPPIHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(C(C)C(=O)OC)C(=O)CC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。